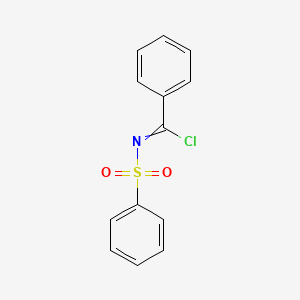

N-(benzenesulfonyl)benzenecarboximidoyl chloride

描述

N-(benzenesulfonyl)benzenecarboximidoyl chloride is an organic compound with the molecular formula C13H8ClNO3S2. It is an important intermediate compound in the synthesis of a variety of compounds utilized in industries such as pharmaceuticals, agrochemicals, and advanced materials.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)benzenecarboximidoyl chloride typically involves the reaction of benzenesulfonyl chloride with benzenecarboximidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography.

化学反应分析

Types of Reactions

N-(benzenesulfonyl)benzenecarboximidoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.

Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.

Hydrolysis: It can be hydrolyzed in the presence of water to form the corresponding benzenesulfonamide and benzenecarboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Addition Reactions: Reagents include alkenes and alkynes, often in the presence of a catalyst such as palladium or platinum.

Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the compound.

Major Products Formed

Substitution Reactions: The major products are substituted benzenesulfonamides or benzenecarboxamides.

Addition Reactions: The products are typically addition compounds with the sulfonyl and carboximidoyl groups attached to the double or triple bond.

Hydrolysis: The major products are benzenesulfonamide and benzenecarboxylic acid.

科学研究应用

Pharmaceutical Applications

2.1 Drug Development

The compound has been investigated for its potential as a scaffold in drug design, particularly in the development of carbonic anhydrase inhibitors (CAIs). These inhibitors are crucial in treating conditions such as glaucoma and certain types of cancer. A study demonstrated that sulfonamide-based CAIs incorporating various substituents, including those derived from N-(benzenesulfonyl)benzenecarboximidoyl chloride, exhibited promising inhibition profiles against cytosolic isoforms of carbonic anhydrase .

2.2 Antimicrobial Activity

Research has also indicated that derivatives of this compound possess antimicrobial properties. The sulfonamide moiety is known for its efficacy against various bacterial strains, making this compound a candidate for developing new antibiotics .

Agrochemical Applications

3.1 Herbicides

This compound has been explored for use in herbicidal formulations. Its ability to inhibit specific enzymes involved in plant growth makes it suitable for developing selective herbicides that target unwanted vegetation while preserving crops .

3.2 Pesticide Formulations

The compound can also be utilized in formulating pesticides due to its reactivity and ability to modify biological pathways in pests. This application is particularly relevant in integrated pest management strategies where targeted action is required .

Study on Carbonic Anhydrase Inhibition

A study conducted on the inhibition profiles of various sulfonamide derivatives revealed that compounds based on this compound showed enhanced activity against tumor-associated isoforms of carbonic anhydrases compared to traditional sulfonamides. The structure-activity relationship (SAR) analysis indicated that specific modifications to the benzene ring significantly influenced inhibitory potency .

Herbicidal Efficacy

In agricultural trials, formulations containing this compound demonstrated effective control over several weed species without adversely affecting crop yield. The results indicated a selective action mechanism, which was attributed to the compound's ability to interfere with metabolic pathways unique to target plants .

Data Tables

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Pharmaceuticals | Carbonic Anhydrase Inhibitor | Enhanced inhibition against tumor-associated isoforms |

| Agrochemicals | Herbicide | Effective control of specific weed species with minimal crop impact |

| Antimicrobial | Antibiotic | Efficacy against various bacterial strains |

作用机制

The mechanism of action of N-(benzenesulfonyl)benzenecarboximidoyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in enzyme inhibition, where the compound binds to the active site of the enzyme, preventing its normal function. The molecular targets include various enzymes and proteins involved in biological processes.

相似化合物的比较

Similar Compounds

Benzenesulfonyl chloride: Similar in structure but lacks the carboximidoyl group.

Benzenecarboximidoyl chloride: Similar in structure but lacks the sulfonyl group.

N-Butyl-Benzenesulfonamide: Contains a sulfonamide group but differs in the alkyl chain and lacks the carboximidoyl group

Uniqueness

N-(benzenesulfonyl)benzenecarboximidoyl chloride is unique due to the presence of both sulfonyl and carboximidoyl groups, which confer distinct reactivity and functionality. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

生物活性

N-(benzenesulfonyl)benzenecarboximidoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from recent studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with benzenecarboximidoyl derivatives. This process can be optimized through various synthetic routes to enhance yield and purity. The chlorination step is crucial as it introduces the reactive chloride group, which is essential for subsequent biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzenesulfonamide, closely related to this compound, exhibit significant antimicrobial properties. For instance, a series of benzenesulfonamide compounds were evaluated for their activity against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Compound A | E. coli | 2.5 |

| Compound B | S. aureus | 1.0 |

| Compound C | P. aeruginosa | 5.0 |

Anti-inflammatory Activity

In a recent pharmacological evaluation, compounds structurally similar to this compound were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. For example, certain derivatives demonstrated IC50 values as low as 0.011 µM for COX-2 inhibition, indicating potent anti-inflammatory potential .

| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |

|---|---|---|

| 9a | 0.011 | 0.046 |

| 9b | 0.023 | 0.31 |

Anticancer Activity

The anticancer properties of related compounds have also been documented. A study on benzimidazole derivatives revealed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . Although specific data on this compound is limited, the structural similarities suggest potential efficacy in this area.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in inflammatory pathways, such as COX-2 and lipoxygenases.

- Cellular Uptake : The presence of the sulfonyl group enhances solubility and cellular uptake, facilitating its action at target sites.

- Reactive Oxygen Species (ROS) : Some derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis through ROS-mediated pathways .

Case Studies

- Analgesic Efficacy : In vivo studies using formalin-induced pain models demonstrated that compounds related to this compound significantly reduced pain responses, highlighting their potential as analgesics .

- Antiviral Activity : Research on benzenesulfonamide derivatives indicated that some compounds exhibited antiviral activity against HIV-1 by inhibiting viral assembly processes . This suggests that similar mechanisms might be explored for this compound.

属性

IUPAC Name |

N-(benzenesulfonyl)benzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2S/c14-13(11-7-3-1-4-8-11)15-18(16,17)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGSGATZZHTVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397211 | |

| Record name | N-(Benzenesulfonyl)benzenecarboximidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4513-25-1 | |

| Record name | N-(Benzenesulfonyl)benzenecarboximidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。